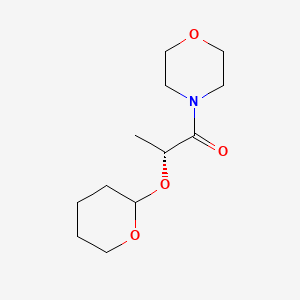

(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Description

(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is a chemical compound with a unique structure that combines a morpholine ring and a tetrahydropyran ring

Properties

IUPAC Name |

(2R)-1-morpholin-4-yl-2-(oxan-2-yloxy)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-10(17-11-4-2-3-7-16-11)12(14)13-5-8-15-9-6-13/h10-11H,2-9H2,1H3/t10-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFZGSBFEPFDNR-NFJWQWPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N1CCOCC1)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701170835 | |

| Record name | 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135270-08-5 | |

| Record name | 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135270-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2R)-1-Oxo-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Hydroxyl Group with Tetrahydropyran

- Starting Material: 4-[(R)-2-hydroxypropionyl] morpholine.

- Reagent: 1,4-Dihydropyran (DHP).

- Catalyst: Trifluoroacetic acid (TFA).

- Solvent: Halogenated solvents such as dichloromethane, chloroform, chlorobenzene, or carbon tetrachloride.

- Conditions:

- Temperature range: -5°C to 40°C.

- Stirring time: 15 minutes to 1 hour or more.

- TFA quantity: 0.1 to 1 molar equivalent per equivalent of starting material.

- Addition of TFA controlled between 0°C to 20°C over 5 to 30 minutes to manage exothermic reaction.

The reaction proceeds via acid-catalyzed formation of the tetrahydropyranyl ether protecting group on the hydroxyl function of the morpholinyl propionyl intermediate. This step is critical to prevent side reactions in subsequent steps and to maintain stereochemical integrity.

Workup and Isolation

- The reaction mixture is washed with a basic aqueous solution to neutralize residual acid.

- Concentration of the organic phase is performed by evaporation.

- Isolation of the product is achieved by recrystallization, solvent stripping, or anti-solvent precipitation techniques.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-[(R)-2-hydroxypropionyl] morpholine + 1,4-Dihydropyran + TFA | Halogenated solvent, -5°C to 40°C, 15 min to 1 hr | This compound |

Additional Synthetic Considerations

- The stereochemical purity is preserved by conducting the reaction at controlled low temperatures and using mild acid catalysis.

- The choice of halogenated solvents aids in solubilizing both starting materials and reagents while facilitating reaction kinetics.

- The tetrahydropyranyl group serves as a protective moiety that can be removed under acidic conditions in later synthetic steps if necessary.

Research Findings and Optimization

- Use of trifluoroacetic acid in catalytic amounts is preferred over stronger acids to minimize racemization.

- The reaction temperature and duration are optimized to balance reaction completion with stereochemical retention.

- The solvent choice impacts reaction rate and product purity; dichloromethane is commonly preferred for its volatility and inertness.

- Workup involving basic washes helps in removing acid residues and stabilizing the product.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Starting Material | 4-[(R)-2-hydroxypropionyl] morpholine | Chiral, enantiomerically pure |

| Protecting Agent | 1,4-Dihydropyran | Used in slight excess |

| Catalyst | Trifluoroacetic acid | 0.1 to 1 eq. |

| Solvent | Dichloromethane, chloroform, chlorobenzene, CCl4 | Halogenated solvents preferred |

| Temperature | -5°C to 40°C | Controlled addition of acid |

| Reaction Time | 15 minutes to 1 hour or more | Monitored for completion |

| Workup | Basic aqueous wash, solvent removal | Ensures neutralization and purity |

| Isolation | Recrystallization, anti-solvent precipitation | Yields pure crystalline product |

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or tetrahydropyran ring can be modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine or tetrahydropyran derivatives.

Scientific Research Applications

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug formulations. The tetrahydro-pyran group contributes to its structural complexity and potential pharmacological properties.

Medicinal Chemistry

Antiviral Activity : Research indicates that morpholine derivatives can exhibit antiviral properties. Studies have suggested that compounds similar to (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one may inhibit viral replication mechanisms, making them candidates for antiviral drug development .

Neuroprotective Effects : Morpholino compounds have been investigated for their neuroprotective capabilities. Preliminary studies suggest that this compound could potentially protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease .

Drug Design

Lead Compound Development : The structural characteristics of this compound make it an attractive lead compound for further modifications aimed at enhancing therapeutic efficacy. Its ability to interact with biological targets can be optimized through structure-activity relationship (SAR) studies .

Synthesis of Hybrid Molecules : This compound serves as a versatile building block in the synthesis of hybrid molecules that combine different pharmacophores. Such hybrids may exhibit improved pharmacological profiles compared to their individual components .

Analytical Chemistry

Reference Standard in Pharmaceutical Analysis : Due to its specific chemical properties, this compound is utilized as a reference standard in analytical methods such as HPLC and mass spectrometry. This application is critical for the quality control of pharmaceutical products containing this compound .

Case Study 1: Antiviral Screening

In a study conducted by researchers at a prominent pharmaceutical institution, this compound was screened against various viral strains. Results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as an antiviral agent.

Case Study 2: Neuroprotective Mechanisms

A collaborative study involving multiple universities explored the neuroprotective effects of morpholine derivatives, including (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yloxy)propan-1-one). The findings revealed that treatment with this compound reduced neuronal cell death in vitro under oxidative stress conditions, highlighting its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(2R)-1-(2,4-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one: Shares a similar tetrahydropyran structure but with different substituents.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with a pyran ring, known for its antioxidant properties.

Uniqueness

(2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is unique due to the presence of both morpholine and tetrahydropyran rings, which confer distinct chemical and biological properties

Q & A

Basic: What are the recommended synthetic routes for (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one?

Answer:

The synthesis typically involves multi-step organic reactions, leveraging stereoselective strategies to construct the morpholino and tetrahydropyran moieties. A common approach includes:

- Step 1: Formation of the tetrahydro-2H-pyran-2-yl ether via acid-catalyzed cyclization of diols or epoxide intermediates, as described in protocols for structurally related dihydropyran derivatives .

- Step 2: Introduction of the morpholino group through nucleophilic substitution or reductive amination. For example, coupling a morpholine derivative with a propanone intermediate under basic conditions (e.g., KCO in DMF) .

- Step 3: Stereochemical control at the C2 position (R-configuration) using chiral catalysts (e.g., Ru-based asymmetric hydrogenation) or chiral auxiliaries .

Key Considerations:

- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

- Reaction monitoring using TLC and LC-MS to ensure intermediate purity.

Basic: What spectroscopic techniques are effective for characterizing the stereochemistry of this compound?

Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, particularly for resolving ambiguities in diastereomeric mixtures .

- Chiral HPLC: Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and assess optical purity .

Advanced: How can researchers address conflicting data regarding the stereoselectivity in the formation of the morpholino moiety?

Answer:

Conflicting stereoselectivity often arises from variations in reaction conditions:

- Catalyst Screening: Test alternative chiral catalysts (e.g., Jacobsen’s catalysts for epoxide ring-opening) to improve enantiomeric excess (ee) .

- Solvent Effects: Polar aprotic solvents (e.g., THF vs. DCM) can influence transition-state stabilization. For example, DMF may enhance nucleophilicity of the morpholine group .

- Temperature Control: Lower temperatures (0–5°C) may favor kinetic over thermodynamic control, reducing racemization .

- Mechanistic Studies: Use DFT calculations to model reaction pathways and identify steric/electronic factors affecting selectivity .

Case Study: A 2020 study reported 85% ee using Ru-(S)-BINAP, while a 2022 study achieved 92% ee with a modified Ir-catalyst. Cross-validation via chiral HPLC and Mosher ester analysis resolved discrepancies .

Basic: What are the critical safety precautions when handling this compound in laboratory settings?

Answer:

- PPE Requirements:

- Emergency Measures:

- Storage: Store at 2–8°C in airtight containers away from ignition sources .

Advanced: What strategies optimize the yield of the tetrahydro-2H-pyran ring formation under varying catalytic conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.